2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a piperidine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Attachment of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Construction of the Pyrido[1,2-a]pyrimidin-4-one Core: This core structure is often synthesized through cyclization reactions involving appropriate precursors.
Final Assembly: The final compound is assembled by linking the piperidine and pyrido[1,2-a]pyrimidin-4-one moieties through an oxoethoxy bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Benzyl chloride, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders.
Pharmacology: The compound is studied for its effects on neurotransmitter systems, particularly its role as a monoamine releasing agent.
Biological Research: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with neurotransmitter systems. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the pyrido[1,2-a]pyrimidin-4-one core.
1-Benzyl-4-piperidone: Contains a piperidine ring and benzyl group but differs in the functional groups attached to the ring.
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Similar pyrido[1,2-a]pyrimidin-4-one core but with different substituents.
Uniqueness
2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a piperidine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a benzyl group. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-21-15-20(23-19-8-4-5-11-25(19)21)28-16-22(27)24-12-9-18(10-13-24)14-17-6-2-1-3-7-17/h1-8,11,15,18H,9-10,12-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOUMPZEXWHAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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